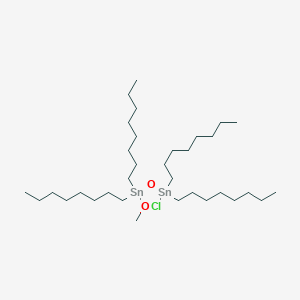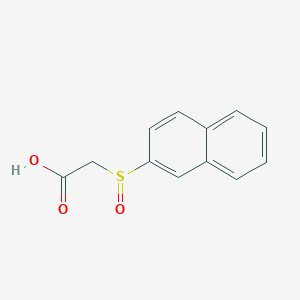
(Naphthalene-2-sulfinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalene-2-sulfinyl)acetic acid is an organic compound that features a naphthalene ring system substituted with a sulfinyl group at the 2-position and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2-sulfinyl)acetic acid typically involves the introduction of a sulfinyl group to the naphthalene ring followed by the addition of an acetic acid moiety. One common method involves the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, which is then reduced to the corresponding sulfinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalene-2-sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: (Naphthalene-2-sulfonyl)acetic acid.
Reduction: (Naphthalene-2-sulfanyl)acetic acid.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Naphthalene-2-sulfinyl)acetic acid is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies and protein labeling experiments .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of (Naphthalene-2-sulfinyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfinyl)acetic acid: Similar structure but with the sulfinyl group at the 1-position.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group.
Naphthalene-2-sulfanyl)acetic acid: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
(Naphthalene-2-sulfinyl)acetic acid is unique due to the presence of both a sulfinyl group and an acetic acid moiety. This combination of functional groups imparts distinct reactivity and biological properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74616-67-4 |
|---|---|
Molekularformel |
C12H10O3S |
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C12H10O3S/c13-12(14)8-16(15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) |
InChI-Schlüssel |
BUFNFMLYKMREHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



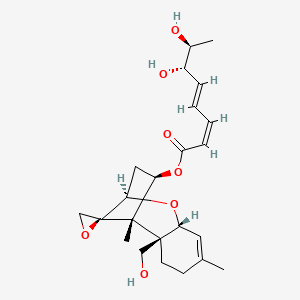
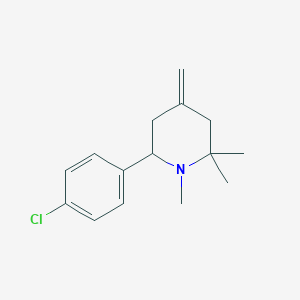
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)
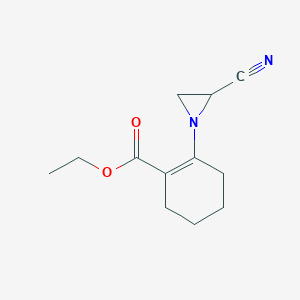

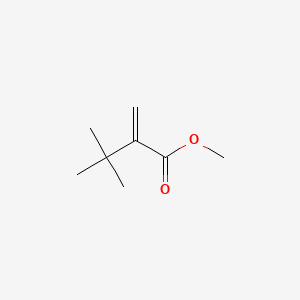
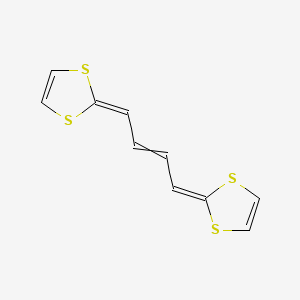
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)

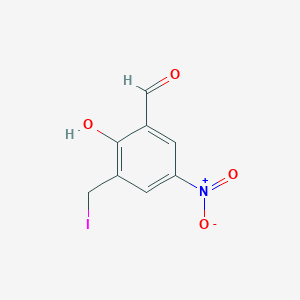
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)
